5-(4-Cyanophenyl)-5-oxovaleronitrile

Vue d'ensemble

Description

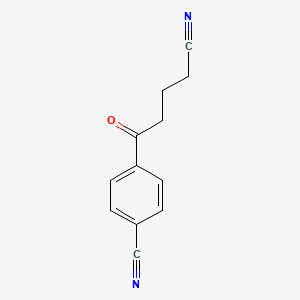

5-(4-Cyanophenyl)-5-oxovaleronitrile is an organic compound characterized by the presence of a cyanophenyl group and a nitrile group attached to a valerone backbone

Analyse Biochimique

Biochemical Properties

5-(4-Cyanophenyl)-5-oxovaleronitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with poly(ADP-ribose) polymerases (PARPs), which are nuclear enzymes involved in DNA damage repair and cellular stress responses . The interaction between this compound and PARPs is primarily mediated through hydrogen bonding and π-π stacking interactions with specific amino acid residues in the enzyme’s active site . These interactions can modulate the activity of PARPs, potentially influencing DNA repair processes and cellular stress responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in DNA repair and stress response pathways, leading to changes in cellular metabolism and function . Additionally, this compound has been observed to impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through hydrogen bonding and π-π stacking interactions . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and cellular function. For example, the interaction of this compound with PARPs can inhibit their activity, thereby affecting DNA repair processes and cellular stress responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound, potentially affecting its biochemical properties and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the effects of this compound vary with dosage, with higher doses leading to more pronounced effects on cellular function and metabolism . At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can result in adverse effects, such as cellular toxicity and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular biomolecules . The metabolic pathways of this compound can influence its biochemical properties and cellular effects, as well as its overall pharmacokinetic profile . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its overall distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on cellular processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-5-oxovaleronitrile typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of more efficient catalysts can be employed to enhance production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Cyanophenyl)-5-oxovaleronitrile can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of different functional groups at specific positions on the phenyl ring or the nitrile group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

5-(4-Cyanophenyl)-5-oxovaleronitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-(4-Cyanophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Cyanophenyl)-2,2’-bifuran-5-carbonitrile: Similar structure with bifuran moiety.

4-Cyanophenylhydrazinecarboxylates: Used in similar synthetic applications.

4-Cyanophenylthiophene-2-carbonitrile: Another cyanophenyl derivative with different heterocyclic structure.

Uniqueness

Its valerone backbone and nitrile group make it a versatile intermediate in organic synthesis and a candidate for various biological studies .

Activité Biologique

5-(4-Cyanophenyl)-5-oxovaleronitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C12H10N2O

- CAS Number: 898767-48-1

This compound features a cyano group and an oxo group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting through apoptosis induction in cancer cells.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, influencing pathways related to cell proliferation and apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of xanthine oxidase |

Case Studies and Research Findings

-

Antimicrobial Study:

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition at concentrations ranging from 10 to 50 µg/mL.

-

Anticancer Research:

- In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM. The mechanism appears to involve the activation of apoptotic pathways.

-

Enzyme Inhibition Study:

- Research aimed at identifying potential xanthine oxidase inhibitors highlighted that this compound showed promising results, with inhibition observed in nanomolar concentrations during in vitro assays.

Propriétés

IUPAC Name |

4-(4-cyanobutanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-8-2-1-3-12(15)11-6-4-10(9-14)5-7-11/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODAPABTZAYCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642226 | |

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-48-1 | |

| Record name | 4-Cyano-δ-oxobenzenepentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Cyanobutanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.